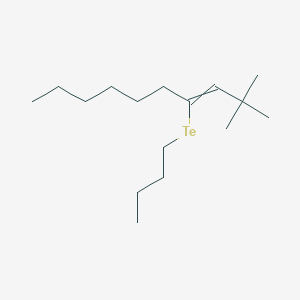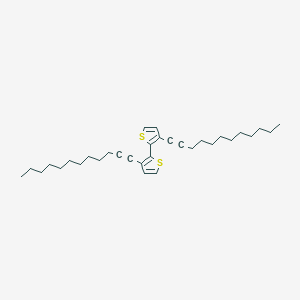
3,3'-Di(dodec-1-yn-1-yl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are known for their conjugated systems, which make them interesting for various applications in materials science, particularly in organic electronics and photovoltaics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene typically involves the coupling of 2,2’-bithiophene with dodec-1-yne. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Base: Triethylamine
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene can undergo various types of reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃)
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce halogen atoms onto the thiophene rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in bioorganic chemistry for the development of new materials.
Medicine: Could be explored for its biological activity, although specific applications would require further research.
Industry: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action for 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene would depend on its specific application. In organic electronics, its conjugated system allows for efficient charge transport. The molecular targets and pathways would involve interactions with other conjugated systems or electrodes in devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-Dihexyl-2,2’-bithiophene
- 3,3’-Dioctyl-2,2’-bithiophene
- 3,3’-Didecyl-2,2’-bithiophene
Comparison
Compared to its shorter alkyl chain analogs, 3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene may exhibit different solubility, melting points, and electronic properties. The longer alkyl chains can influence the compound’s packing in solid-state structures, potentially affecting its performance in electronic applications.
Propriétés
Numéro CAS |
864838-90-4 |
|---|---|
Formule moléculaire |
C32H46S2 |
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
3-dodec-1-ynyl-2-(3-dodec-1-ynylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C32H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-33-31(29)32-30(26-28-34-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-20H2,1-2H3 |
Clé InChI |
NQXOSUAFXSLTTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CC1=C(SC=C1)C2=C(C=CS2)C#CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
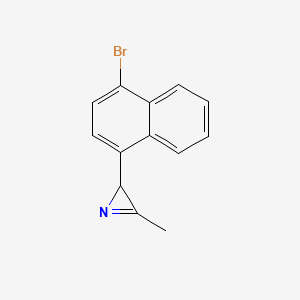
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
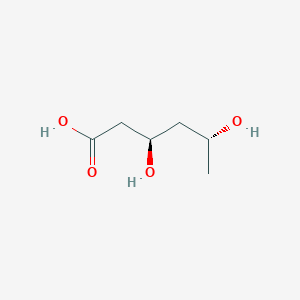
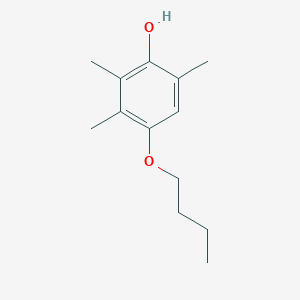
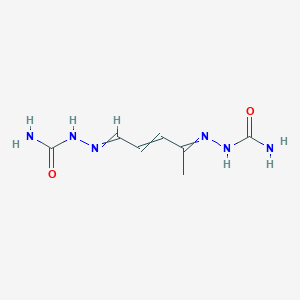
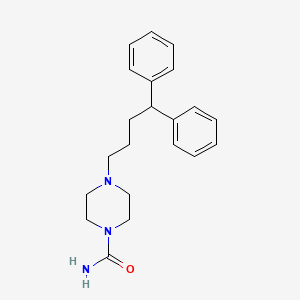
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
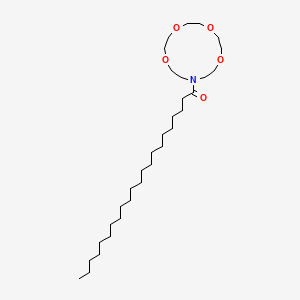
![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)
